molecular formula C13H20ClN5O2 B556288 N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride CAS No. 4299-03-0

N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride

Cat. No.: B556288
CAS No.: 4299-03-0
M. Wt: 313.78 g/mol
InChI Key: PYZACNCNNFUUDO-UHFFFAOYSA-N
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Description

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride (CAS: 4299-03-0) is a chiral guanidine-containing benzamide derivative. It is characterized by a pentan-2-yl backbone substituted with an amino group at position 1, a guanidino group at position 5, and a benzamide moiety at the N-terminus. The compound has a molecular weight of 313.79 g/mol and is typically supplied as a solid with ≥95% purity .

This compound is primarily utilized in life sciences research, particularly as a substrate for proteolytic enzymes like cathepsin and a competitive inhibitor of human urokinase . Its structural similarity to arginine derivatives enables interactions with enzyme active sites, making it valuable for studying enzyme kinetics and inhibition mechanisms.

Properties

IUPAC Name

N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZACNCNNFUUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-03-0
Record name NSC343719
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Record name Nα-benzoyl-L-argininamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the guanidino group, the introduction of the amino group, and the coupling with the benzamide moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamide compounds.

Scientific Research Applications

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal enzyme activity or receptor function.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride and related guanidine-based benzamide derivatives:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Applications References
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride 4299-03-0 313.79 Guanidino group at position 5; benzamide moiety Substrate for cathepsin, urokinase inhibitor
Nα-Benzoyl-L-argininamide Hydrochloride 80251-32-7 420.29 Dichlorophenyl group; extended arginine analog Competitive inhibitor of human urokinase; enzyme substrate
N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride 911-77-3 434.87 4-Nitrophenyl substitution at position 1 Research chemical for enzyme activators/inhibitors
(S)-N-(1-Amino-5-(2-chloroacetimidamido)-1-oxopentan-2-yl)benzamide hydrochloride 1373232-26-8 Not provided Chloroacetimidamido group replacing guanidino Undisclosed (structural analog under investigation)
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide hydrochloride 102601-21-8 471.94 Coumarin-derived substitution at position 1 Potential protease inhibitor (structural inference)

Key Observations:

Structural Variations: The guanidino group in the parent compound (CAS: 4299-03-0) is replaced with chloroacetimidamido in CAS: 1373232-26-8, likely altering its binding affinity to enzymes . The coumarin-derived substituent in CAS: 102601-21-8 suggests applications in fluorescent probe development or targeted enzyme inhibition .

Functional Implications: The parent compound’s guanidino group mimics the arginine side chain, enabling its role as a protease substrate. In contrast, Nα-Benzoyl-L-argininamide Hydrochloride (CAS: 80251-32-7) includes a dichlorophenyl group, possibly enhancing hydrophobic interactions with enzyme pockets . The higher molecular weight of CAS: 911-77-3 (434.87 g/mol) compared to the parent compound (313.79 g/mol) may impact membrane permeability or solubility in biological assays .

Purity and Availability :

  • The parent compound is commercially available at ≥95% purity , whereas analogs like CAS: 1373232-26-8 lack disclosed purity data, indicating they may be experimental .

Research Findings:

  • Enzymatic studies on Nα-Benzoyl-L-argininamide Hydrochloride (CAS: 80251-32-7) demonstrate its efficacy as a competitive inhibitor of human urokinase (Ki = 0.8 µM), suggesting that the parent compound may share similar inhibitory mechanisms but with varying potency .

Biological Activity

(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Name : (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
  • Molecular Formula : C₁₃H₁₈ClN₅O
  • Molecular Weight : 305.77 g/mol

This compound features a benzamide moiety linked to a guanidino group, which is significant for its biological activity.

The biological activity of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride has been primarily associated with its ability to inhibit various phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic nucleotides, such as cAMP and cGMP, which are important for numerous physiological processes including inflammation and cell proliferation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : It significantly inhibits the release of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines, although specific data on this compound is limited compared to related compounds .
  • Neutrophil and Eosinophil Modulation : The compound has been shown to affect the proliferation of neutrophils and eosinophils, which are crucial in immune responses .

Study 1: Inhibition of PDE Activity

A study investigated the effects of (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride on PDE activity. The results demonstrated that the compound effectively inhibited PDEs, leading to increased intracellular cAMP levels. This elevation was associated with reduced TNF-α production in activated immune cells, suggesting a potential therapeutic role in inflammatory diseases .

Study 2: Cytotoxicity Evaluation

Another study focused on the cytotoxic effects of related benzamide derivatives against cancer cell lines. While direct data on (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride was not available, similar compounds exhibited IC50 values in the low micromolar range against multiple cancer types, indicating that this class of compounds may also have significant anticancer potential .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloridePDE InhibitionNot specified
Benzamide derivative 5eCytotoxicity against MDA-MB-2310.5
Benzamide derivative 5fCytotoxicity against HT-290.8

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis can leverage nucleophilic substitution and condensation reactions. For example, coupling benzoyl derivatives with aminoguanidine precursors under controlled pH (e.g., 7–9) and temperature (25–40°C) to preserve stereochemistry. Reaction monitoring via HPLC or TLC ensures intermediate purity . Use succinic anhydride or analogous reagents to activate carboxyl groups for amide bond formation . Optimize yields by adjusting solvent polarity (e.g., DMF or acetonitrile) and catalyst choice (e.g., carbodiimides) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a multi-technique approach:

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., guanidine protons at δ 6.5–8.0 ppm in 1H^1H NMR) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for protonated ion peaks) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated in structurally related benzamides .
  • Elemental Analysis : Validate empirical formula compliance (±0.3% tolerance) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Temperature/Humidity : Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via HPLC for by-products like hydrolyzed benzamide or guanidine derivatives .
  • Light Sensitivity : Use amber vials to prevent photodegradation, validated by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assays, IC50_{50} calculations) .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., enzymes or receptors) .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What experimental designs are suitable for studying its mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} under varying inhibitor concentrations to distinguish competitive vs. non-competitive inhibition .
  • Molecular Dynamics (MD) Simulations : Model interactions with catalytic sites (e.g., using AutoDock Vina) to predict binding modes .
  • Mutagenesis Studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for inhibitor binding .

Q. How can environmental degradation pathways of this compound be investigated?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 2–12) at 37°C and analyze degradation products via LC-MS .
  • Photolysis Experiments : Use UV irradiation (254 nm) to simulate sunlight exposure, followed by radical trapping (e.g., with TEMPO) to identify reactive intermediates .
  • Microbial Degradation : Incubate with soil or wastewater microbiomes and track biodegradation via 14C^{14}C-labeling or CO2_2 evolution assays .

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